molecular formula C11H17N3S B3004154 (4-Diethylamino-phenyl)-thiourea CAS No. 3394-70-5

(4-Diethylamino-phenyl)-thiourea

Cat. No. B3004154
CAS RN: 3394-70-5
M. Wt: 223.34
InChI Key: AMSXDNFEGTUMHF-UHFFFAOYSA-N
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Description

The compound “(4-Diethylamino-phenyl)-thiourea” is a derivative of the triphenylamine family . Triphenylamine and its derivatives are widely used as three-dimensional conjugated systems of organic semiconductors (OSCs) with superior performance transporting/hole-injecting behavior or luminophore materials in LEDs due to the non-coplanarity geometry of the three phenyl rings .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis and X-ray Diffraction Structure : The synthesis and characterization of related thiourea derivatives, such as 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, involve techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. X-ray diffraction has been used to determine the crystal structure, revealing important details like the planarity of carbonyl and thiourea groups (Saeed, Erben, Abbas, & Flörke, 2010).

2. Molecular Design and Antiallergy Potential

  • Antiallergy Agents : Thiourea derivatives have been synthesized and evaluated for their antiallergy activity. This research highlights the potential of such compounds in creating potent, orally active antiallergy agents (Hargrave, Hess, & Oliver, 1983).

3. Intramolecular Interactions

  • Hydrogen Bonding Studies : Research on aryl-substituted thiourea compounds, like N,N′-bis[2-(dimethylamino)phenyl]thiourea, demonstrates the importance of intramolecular hydrogen bonds. These studies provide insights into the conformational behavior of these molecules (Lee, 2023).

4. Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Thiourea derivatives incorporating a hippuric acid moiety have shown significant antibacterial and antifungal activities, positioning them as promising agents in the fight against microbial infections (Abbas, El-Sharief, Basyouni, Fakhr, & El-Gammal, 2013).

5. Molecular Descriptor Analysis

  • Statistical Analysis on Antimicrobial Activity : Statistical and chemometric analyses of thiourea derivatives reveal linear relationships with molecular descriptors, providing a deeper understanding of their antimicrobial properties (Filipowska, Filipowski, Tkacz, & Wujec, 2017).

6. Environmental Applications

7. Spectroscopic Characterization

properties

IUPAC Name

[4-(diethylamino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-3-14(4-2)10-7-5-9(6-8-10)13-11(12)15/h5-8H,3-4H2,1-2H3,(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXDNFEGTUMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Diethylamino-phenyl)-thiourea

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